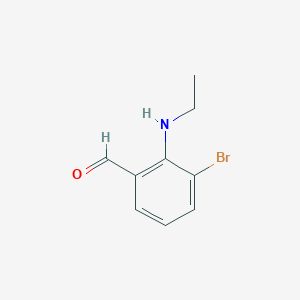
3-Bromo-2-(ethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(ethylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom, an ethylamino group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(ethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(ethylamino)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and bromination, followed by purification techniques like recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(ethylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOCH₃ in methanol, KCN in ethanol.
Major Products Formed
Oxidation: 3-Bromo-2-(ethylamino)benzoic acid.
Reduction: 3-Bromo-2-(ethylamino)benzyl alcohol.
Substitution: 3-Methoxy-2-(ethylamino)benzaldehyde, 3-Cyano-2-(ethylamino)benzaldehyde.
Scientific Research Applications
3-Bromo-2-(ethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(ethylamino)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with the active site of an enzyme, while the bromine atom may enhance binding affinity through halogen bonding. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(methylamino)benzaldehyde
- 3-Bromo-2-(dimethylamino)benzaldehyde
- 3-Bromo-2-(isopropylamino)benzaldehyde
Uniqueness
3-Bromo-2-(ethylamino)benzaldehyde is unique due to the presence of the ethylamino group, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate for the synthesis of various derivatives. Compared to its methyl and dimethyl counterparts, the ethyl group offers different reactivity and binding properties, which can be advantageous in certain applications.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
3-bromo-2-(ethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10BrNO/c1-2-11-9-7(6-12)4-3-5-8(9)10/h3-6,11H,2H2,1H3 |
InChI Key |
ARYALJPKNLQEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC=C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



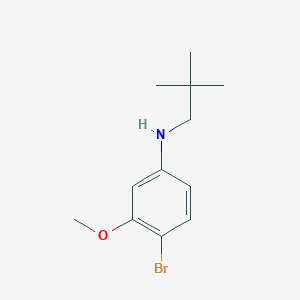

![3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B15259701.png)
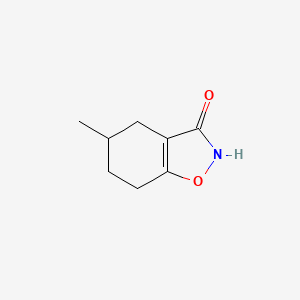
![3-(Bromomethyl)-3-(methoxymethyl)bicyclo[3.1.0]hexane](/img/structure/B15259712.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-3-chloropropan-1-one](/img/structure/B15259716.png)
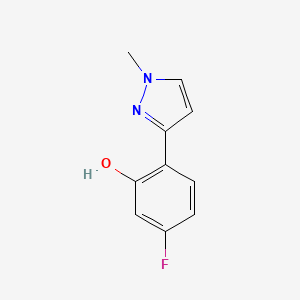
![1-Ethyl-5-hydroxy-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15259719.png)

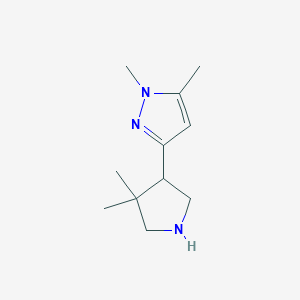
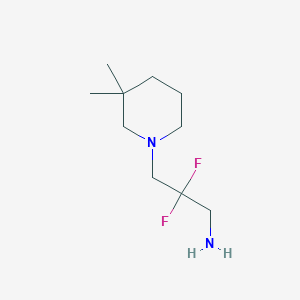
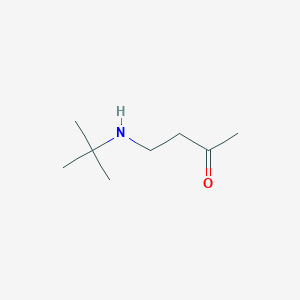
![N-[1-(aminomethyl)cyclopropyl]methanesulfonamide](/img/structure/B15259773.png)
